molecular formula C12H8BrF2NO2S B11025302 N-(4-bromo-2-fluorophenyl)-4-fluorobenzenesulfonamide

N-(4-bromo-2-fluorophenyl)-4-fluorobenzenesulfonamide

Cat. No.: B11025302
M. Wt: 348.16 g/mol
InChI Key: FNUGBBNQSABPNI-UHFFFAOYSA-N
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Description

N-(4-bromo-2-fluorophenyl)-4-fluorobenzenesulfonamide is an organic compound with the molecular formula C12H8BrFNO2S. This compound is characterized by the presence of bromine and fluorine atoms attached to a phenyl ring, along with a sulfonamide group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-2-fluorophenyl)-4-fluorobenzenesulfonamide typically involves the reaction of 4-bromo-2-fluoroaniline with 4-fluorobenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-2-fluorophenyl)-4-fluorobenzenesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions to form different products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) are used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield N-substituted sulfonamides, while oxidation reactions can produce sulfonic acids.

Scientific Research Applications

N-(4-bromo-2-fluorophenyl)-4-fluorobenzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-bromo-2-fluorophenyl)-4-fluorobenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. The bromine and fluorine atoms can also participate in halogen bonding, further influencing the compound’s activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-bromo-2-fluorophenyl)-4-fluorobenzenesulfonamide is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, along with the sulfonamide group. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C12H8BrF2NO2S

Molecular Weight

348.16 g/mol

IUPAC Name

N-(4-bromo-2-fluorophenyl)-4-fluorobenzenesulfonamide

InChI

InChI=1S/C12H8BrF2NO2S/c13-8-1-6-12(11(15)7-8)16-19(17,18)10-4-2-9(14)3-5-10/h1-7,16H

InChI Key

FNUGBBNQSABPNI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1F)S(=O)(=O)NC2=C(C=C(C=C2)Br)F

Origin of Product

United States

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